molecular formula C12H20N2O8S2 B3105277 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate CAS No. 1523618-11-2

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate

Cat. No.: B3105277
CAS No.: 1523618-11-2
M. Wt: 384.4
InChI Key: VCZULMOPZTZNRS-UHFFFAOYSA-N
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Description

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and an azaspiro ring system, which contribute to its distinct chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing sulfur and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure also allows for unique interactions with biological macromolecules, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate is unique due to its specific arrangement of sulfur and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO2S.C2H2O4/c2*7-9(8)3-5(4-9)1-2-6-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZULMOPZTZNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CS(=O)(=O)C2.C1CNC12CS(=O)(=O)C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate
Reactant of Route 2
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate
Reactant of Route 3
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate
Reactant of Route 4
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate
Reactant of Route 5
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate
Reactant of Route 6
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate

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